molecular formula C6H10ClF2N B6240678 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2200861-79-4

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6240678
CAS No.: 2200861-79-4
M. Wt: 169.60 g/mol
InChI Key: RNXRCCAKXYVXMA-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Organic Synthesis and Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant attention in organic synthesis and drug discovery. researchgate.net Their rigid, three-dimensional structures offer a distinct advantage over traditional flat, aromatic scaffolds by providing a greater degree of spatial complexity. This three-dimensionality can lead to improved target selectivity and potency, as the fixed orientation of substituents allows for more precise interactions with biological targets. Furthermore, the introduction of spirocyclic motifs can enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics. univ.kiev.ua The development of novel synthetic methodologies has made a wider range of spirocyclic building blocks accessible, encouraging their incorporation into drug design programs. researchgate.net

Significance of Fluorine Substitution in Small-Ring Heterocycles for Molecular Design

The strategic incorporation of fluorine into small-ring heterocycles is a powerful tool in modern molecular design. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a molecule. In medicinal chemistry, gem-difluorination, the presence of two fluorine atoms on the same carbon, is of particular interest. enamine.netnih.govchemrxiv.org This modification can act as a bioisostere for a carbonyl group, influencing hydrogen bonding capabilities and metabolic stability. enamine.netnih.govchemrxiv.org The introduction of fluorine can also lower the basicity of nearby nitrogen atoms, which can be advantageous for optimizing a drug's pharmacokinetic profile. Furthermore, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Historical Development and Evolution of Azaspiro[3.3]heptane Scaffolds

The development of azaspiro[3.3]heptane scaffolds has been driven by the need for novel, three-dimensional building blocks in drug discovery. The synthesis of the parent 2-azaspiro[3.3]heptane was a significant step, and its potential as a bioisosteric replacement for the commonly used piperidine (B6355638) ring was proposed in 2010. univ.kiev.ua This concept spurred further research into the synthesis and evaluation of various substituted and heteroatom-containing spiro[3.3]heptane systems. researchgate.netresearchgate.net The development of practical and scalable synthetic routes has been crucial for the widespread adoption of these scaffolds by medicinal chemists. figshare.com These efforts have led to a diverse library of azaspiro[3.3]heptane derivatives, including those with fluorine substitution, which are now being explored for their potential in a range of therapeutic areas. researchgate.net

The Unique Research Niche of 3,3-Difluoro-1-azaspiro[3.3]heptane Hydrochloride as a Bioisostere

This compound occupies a unique research niche as a conformationally restricted and fluorinated bioisostere. This compound combines the rigid spirocyclic framework of the 1-azaspiro[3.3]heptane system with the modulating effects of gem-difluorination. As a bioisostere, it is designed to mimic the spatial arrangement and electronic properties of other common cyclic amines, such as piperidine, while offering improved metabolic stability and altered basicity due to the presence of the fluorine atoms. The hydrochloride salt form enhances the compound's solubility and handling properties, making it more amenable for use in drug development. The specific placement of the difluoro group at the 3-position is expected to have a distinct impact on the molecule's conformational preferences and electronic distribution compared to other fluorinated isomers. nih.gov

Data Tables

Table 1: Physicochemical Properties of Azaspiro[3.3]heptane Scaffolds and Related Amines

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPpKa
PiperidineC₅H₁₁N85.150.8411.12
1-Azaspiro[3.3]heptaneC₆H₁₁N97.160.6510.8
3,3-Difluoro-1-azaspiro[3.3]heptaneC₆H₉F₂N133.140.78~8-9 (estimated)

Note: The pKa for 3,3-difluoro-1-azaspiro[3.3]heptane is an estimate based on the expected electron-withdrawing effects of the gem-difluoro group on the basicity of the nitrogen atom.

Table 2: Comparison of Bond Lengths and Angles

Bond/AngleTypical ValueInfluence of Fluorination
C-C Bond Length~1.54 ÅGenerally maintained
C-N Bond Length~1.47 ÅMay be slightly shortened
C-F Bond Length~1.35 ÅN/A
C-C-C Angle in Cyclobutane (B1203170)~88°Can be influenced by substitution
C-N-C Angle in Azetidine (B1206935)~90°Can be influenced by substitution

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2200861-79-4

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

3,3-difluoro-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-5(6)2-1-3-5;/h9H,1-4H2;1H

InChI Key

RNXRCCAKXYVXMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)(F)F.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Difluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Strategic Approaches to the Azaspiro[3.3]heptane Core Construction

The synthesis of the 1-azaspiro[3.3]heptane core, particularly with the added complexity of the 3,3-difluoro substitution, requires robust and efficient chemical transformations. Key strategies involve the formation of the strained four-membered azetidine (B1206935) ring fused to a cyclobutane (B1203170) ring at a spiro center.

Ring-Closing Reactions for Spirocyclic Framework Formation

Intramolecular cyclization, or ring-closing reaction, is a fundamental strategy for the formation of cyclic compounds. In the context of 3,3-difluoro-1-azaspiro[3.3]heptane, this typically involves the formation of one of the azetidine rings in the final step. A plausible approach would involve an intramolecular nucleophilic substitution of a suitably functionalized precursor.

This strategy often commences with a pre-formed cyclobutane ring bearing the geminal difluoro group and two leaving groups, which can then react with a nitrogen-containing nucleophile to form the spirocyclic azetidine. The efficiency of such ring-closing reactions is highly dependent on the nature of the leaving groups, the reaction conditions, and the length of the tether connecting the nucleophile and the electrophilic center.

Convergent Synthesis Strategies Utilizing Bis(bromomethyl)cyclobutane Intermediates

Convergent synthesis offers an efficient route to complex molecules by bringing together two or more fragments of similar complexity in the later stages of the synthesis. For 3,3-difluoro-1-azaspiro[3.3]heptane, a key convergent strategy involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a pivotal intermediate. This electrophilic building block can react with a variety of nitrogen-containing nucleophiles to construct the desired spirocyclic framework.

This approach has been successfully applied in the multigram synthesis of analogous 6,6-difluorospiro[3.3]heptane derivatives. The key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, can be synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which is accessible via deoxofluorination of the corresponding cyclobutanone (B123998) derivative.

The double alkylation of a primary amine or a protected amine equivalent with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane would directly lead to the formation of the 3,3-difluoro-1-azaspiro[3.3]heptane core. The choice of the nitrogen nucleophile and the reaction conditions are critical to achieving high yields and minimizing the formation of polymeric byproducts. The final deprotection and formation of the hydrochloride salt would then yield the target compound.

Starting MaterialKey IntermediateReaction TypeProductKey Advantages
Dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate1,1-bis(bromomethyl)-3,3-difluorocyclobutaneDouble AlkylationN-protected 3,3-difluoro-1-azaspiro[3.3]heptaneHigh convergency, scalability

Cycloaddition Pathways to Spirocyclic β-Lactams and Subsequent Transformations

Cycloaddition reactions provide a powerful tool for the rapid construction of cyclic systems with high stereocontrol. A notable strategy for the synthesis of the 1-azaspiro[3.3]heptane skeleton involves a [2+2] cycloaddition reaction to form a spirocyclic β-lactam intermediate. nih.gov This β-lactam can then be reduced to the corresponding azetidine.

In the context of 3,3-difluoro-1-azaspiro[3.3]heptane, this would likely involve the reaction of a difluoroketene or a synthetic equivalent with an appropriate aza-allene or a related cumulative system. The resulting spirocyclic β-lactam, containing the geminal difluoro group, would then be subjected to reduction using reagents such as lithium aluminum hydride or alane to afford the desired 3,3-difluoro-1-azaspiro[3.3]heptane. The final step would be the formation of the hydrochloride salt. This pathway offers the advantage of building the core heterocyclic structure in a single, often stereospecific, step.

Enantioselective Synthesis of Fluorinated Spirocycles

The introduction of chirality into the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold is a significant challenge due to the steric hindrance around the spirocyclic core and the electronic effects of the fluorine atoms. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial for the development of pharmaceuticals as different enantiomers can have vastly different biological activities.

Chiral Auxiliary and Catalyst-Controlled Approaches

One of the most established methods for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 3,3-difluoro-1-azaspiro[3.3]heptane, a chiral amine could be used as the starting material in a convergent synthesis with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. These catalysts, used in substoichiometric amounts, can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For the synthesis of fluorinated spirocycles, chiral transition metal catalysts or organocatalysts could potentially be used in either the ring-closing or cycloaddition steps to achieve high levels of enantiomeric excess.

ApproachDescriptionPotential ApplicationKey Challenge
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct stereoselective bond formation.Reaction of a chiral amine with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.Efficient removal of the auxiliary without racemization.
Chiral CatalystUse of a chiral catalyst to create a stereoselective reaction environment.Asymmetric ring-closing metathesis or catalytic asymmetric cycloaddition.Development of a catalyst that is effective for the specific substrate and reaction.

Diastereoselective Control in Spirocyclization Reactions

When a molecule already contains a stereocenter, the formation of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions aim to control the formation of these diastereomers, favoring one over the others. In the synthesis of derivatives of 3,3-difluoro-1-azaspiro[3.3]heptane, if a substituted starting material containing a chiral center is used, the subsequent spirocyclization step can be influenced by this existing stereocenter.

The steric and electronic properties of the substituents on the starting material can direct the approach of the reacting moieties, leading to a preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex chiral molecules. Careful selection of substrates and reaction conditions is essential to maximize the diastereomeric ratio and obtain the desired stereoisomer in high purity.

Introduction of Difluoromethylene Moieties within the Spiro System

The incorporation of a gem-difluoromethylene (CF2) unit into the 1-azaspiro[3.3]heptane framework presents unique synthetic challenges. The CF2 group is a non-classical bioisostere of a carbonyl group or a methylene (B1212753) bridge, capable of modulating properties like metabolic stability, lipophilicity, and basicity (pKa) of the nearby nitrogen atom. chemrxiv.orgresearchgate.net The primary approaches to introduce this moiety involve either the direct fluorination of a pre-formed spirocyclic ketone or the construction of the spirocycle using a fluorinated building block.

A principal strategy for creating the 3,3-difluoro-1-azaspiro[3.3]heptane system is the deoxofluorination of a corresponding ketone precursor, N-protected 1-azaspiro[3.3]heptan-3-one. This transformation replaces the C=O group with a CF2 group. beilstein-journals.org

Common reagents for this purpose include sulfur trifluorides like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). beilstein-journals.org The reaction mechanism typically involves the formation of a difluorosulfurane intermediate followed by the elimination of sulfur monoxide.

A significant challenge in this approach is the potential for steric hindrance around the carbonyl group within the compact spiro[3.3]heptane system, which can impede the reaction. enamine.net The reaction conditions must be carefully controlled to overcome this hindrance and avoid side reactions, such as rearrangement or elimination, which can be promoted by the intermediate carbocation that may form during the fluorination process. enamine.net

Alternative metal-free methods for synthesizing gem-difluorinated heterocycles include cascade reactions involving difluorocarbene precursors. For instance, difluorocarbene can be generated from reagents like BrCF2CO2Et and trapped by enaminones to form gem-difluorinated products through a proposed aminocyclopropane intermediate. rsc.org While not directly reported for this specific spiro system, such strategies represent a potential alternative pathway.

An increasingly common and often more efficient strategy involves the use of pre-fluorinated building blocks to construct the spirocyclic core. This approach avoids the potentially harsh conditions of late-stage deoxofluorination on a complex molecule.

A key and highly versatile fluorinated starting material for related systems is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . nih.gov This building block contains the pre-installed gem-difluoro group and two reactive bromomethyl arms, which can be used to construct the second ring of the spiro system through cyclization reactions. nih.gov For the synthesis of 3,3-difluoro-1-azaspiro[3.3]heptane, this precursor could undergo a double alkylation with a protected amine, such as benzylamine, to form the desired N-protected spirocycle.

The choice of fluorinating agents for the deoxofluorination route is critical. Key reagents are summarized in the table below.

Reagent NameChemical FormulaTypical Application
Diethylaminosulfur Trifluoride (DAST)(C2H5)2NSF3Deoxofluorination of ketones to gem-difluorides
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)(CH3OCH2CH2)2NSF3Thermally more stable alternative to DAST for deoxofluorination beilstein-journals.org
Sulfur TetrafluorideSF4Highly reactive gas used for deoxofluorination, often requiring harsh conditions

Optimization of Reaction Conditions and Scalable Synthesis for Research Applications

The transition from laboratory-scale synthesis to multigram production for research applications requires robust and optimized reaction conditions. For methodologies based on fluorinated building blocks like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, scalable syntheses have been successfully developed for analogous compounds. nih.gov

For example, the synthesis of the related 6,6-difluorospiro[3.3]heptane scaffold has been achieved on scales up to 472 grams. nih.gov The key step, a double alkylation of an active methylene compound (e.g., diethyl malonate) with the difluorocyclobutane precursor, was optimized using sodium hydride (NaH) as the base. nih.gov For the synthesis of the aza-analogue, similar optimization would involve screening bases (e.g., K2CO3, NaH, organic bases), solvents, and temperatures to maximize the yield of the cyclization step while minimizing side products.

Convergent synthetic strategies are highly favored for scalability as they allow for the preparation of large quantities of key intermediates. nih.govresearchgate.netlookchem.com The development of reliable methodologies for constructing fluorinated spiro[3.3]heptane scaffolds has enabled the creation of vast libraries of building blocks for medicinal chemistry. researchgate.netlookchem.com Subsequent steps, such as the deprotection of the nitrogen atom and formation of the hydrochloride salt, are typically standard procedures that can be readily scaled.

Comparative Analysis of Diverse Synthetic Routes to 3,3-Difluoro-1-azaspiro[3.3]heptane Hydrochloride and Related Derivatives

Two primary synthetic paradigms exist for accessing the 3,3-difluoro-1-azaspiro[3.3]heptane core. Each route offers distinct advantages and disadvantages regarding efficiency, scalability, and access to derivatives.

Route A: Late-Stage Fluorination This approach involves the initial synthesis of a non-fluorinated N-protected 1-azaspiro[3.3]heptan-3-one. A common method to construct the 1-azaspiro[3.3]heptane core is through a [2+2] cycloaddition to form a spirocyclic β-lactam, which can be further elaborated. nih.gov The ketone would then be subjected to deoxofluorination as the key step.

Advantages : Allows for the synthesis of both fluorinated and non-fluorinated analogues from a common late-stage intermediate.

Route B: Fluorinated Building Block Approach This strategy relies on assembling the spirocycle from a starting material that already contains the gem-difluoro unit, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov The azaspirocycle is formed by reacting this precursor with a suitable nitrogen source.

Advantages : Avoids potentially low-yielding and harsh late-stage fluorination. This route is often more convergent and has been proven to be highly scalable for related structures. nih.gov

Disadvantages : Requires the initial synthesis or purchase of the specialized fluorinated building block. The diversity of final products is primarily determined by the functionalization of the non-fluorinated starting materials used in the cyclization.

The following table provides a comparative overview of these two synthetic strategies.

FeatureRoute A: Late-Stage FluorinationRoute B: Fluorinated Building Block Approach
Key Step Deoxofluorination of a spirocyclic ketoneCyclization using a difluorinated precursor nih.gov
Convergence More linearMore convergent nih.gov
Scalability Potentially limited by the fluorination stepDemonstrated high scalability (up to 0.47 kg for related systems) nih.gov
Reagent Sensitivity May require harsh, moisture-sensitive fluorinating agents (e.g., DAST) beilstein-journals.orgGenerally uses standard reagents for cyclization (e.g., NaH, K2CO3) nih.gov
Access to Analogues A common ketone precursor can yield multiple derivatives (e.g., alcohols, amines)Efficient for producing a library of compounds with the CF2 group in a fixed position

Chemical Transformations and Reactivity Profiling of 3,3 Difluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Reactivity of the Nitrogen Center for Derivatization

The secondary amine functionality in 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride is a key site for molecular elaboration, allowing for the introduction of various substituents to modulate its physicochemical and pharmacological properties.

N-Alkylation and Acylation Reactions

The nitrogen atom of 3,3-difluoro-1-azaspiro[3.3]heptane readily undergoes N-alkylation with various alkyl halides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the generated hydrohalic acid. The specific reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields of the desired N-alkylated products.

N-acylation of the azaspiro[3.3]heptane core can be achieved using acyl chlorides or acid anhydrides. These reactions are generally efficient and provide access to a wide range of amide derivatives. For instance, intramolecular Friedel-Crafts acylation has been promoted by solvents like 1,1,1,3,3,3-hexafluoro-2-propanol, suggesting that the reactivity of the nitrogen can be influenced by the reaction medium acs.org. The resulting amides are often stable crystalline solids, facilitating their purification and characterization.

Functionalization via Protecting Group Chemistry

The secondary amine of 3,3-difluoro-1-azaspiro[3.3]heptane can be protected with various protecting groups to facilitate selective modifications at other positions of the molecule or to modulate its reactivity. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom in azetidine-containing scaffolds. The N-Boc protection of 3,3-difluoro-1-azaspiro[3.3]heptane can be accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions organic-chemistry.org. The reaction proceeds smoothly to afford the corresponding N-Boc protected derivative, tert-butyl 3,3-difluoro-1-azaspiro[3.3]heptane-1-carboxylate, in good yield.

The use of hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to be an efficient method for the chemoselective mono-N-Boc protection of various amines organic-chemistry.org. This method offers a mild and rapid route to N-Boc protected amines, often with excellent yields. The Boc group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, allowing for the subsequent deprotection and further functionalization of the nitrogen center.

Table 1: Examples of N-Derivatization Reactions of Azaspiro[3.3]heptane Analogs
ReactantReagentProductReaction Type
1-Azaspiro[3.3]heptaneAlkyl HalideN-Alkyl-1-azaspiro[3.3]heptaneN-Alkylation
1-Azaspiro[3.3]heptaneAcyl ChlorideN-Acyl-1-azaspiro[3.3]heptaneN-Acylation
3,3-Difluoro-1-azaspiro[3.3]heptaneDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl 3,3-difluoro-1-azaspiro[3.3]heptane-1-carboxylateN-Boc Protection

Influence of the Difluoromethylene Group on Molecular Reactivity and Stability

Electronic Effects on Adjacent Functional Groups

The two fluorine atoms of the difluoromethylene group are highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect can significantly influence the reactivity of adjacent functional groups. For instance, the basicity of the nitrogen atom in 3,3-difluoro-1-azaspiro[3.3]heptane is expected to be lower compared to its non-fluorinated counterpart due to the decreased electron density on the nitrogen. This modulation of pKa can be advantageous in drug design for optimizing the pharmacokinetic properties of a molecule.

Conformational Constraints Imposed by the Spirocyclic Framework

The spiro[3.3]heptane framework is a rigid and strained system. The fusion of two four-membered rings at a central carbon atom results in a unique three-dimensional structure with limited conformational flexibility. The introduction of the gem-difluoro group further restricts the conformational freedom of the azetidine (B1206935) ring.

Computational studies and NMR analysis of related fluorinated cyclic systems have shown that the presence of fluorine atoms can significantly influence ring puckering and the preferred conformations of the molecule rsc.orgsemanticscholar.org. The gauche effect between the fluorine atoms and adjacent substituents can lead to specific conformational preferences. In the case of 3,3-difluoro-1-azaspiro[3.3]heptane, the interplay between the inherent strain of the spirocycle and the stereoelectronic effects of the fluorine atoms dictates a well-defined and predictable three-dimensional arrangement of the molecule. This conformational rigidity is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target.

Exploration of Ring-Opening and Ring-Expansion Reactions of the Azaspiro[3.3]heptane System

The strained nature of the azaspiro[3.3]heptane ring system makes it susceptible to ring-opening and ring-expansion reactions under certain conditions. While specific studies on the 3,3-difluoro derivative are limited, the reactivity of related strained heterocyclic systems provides insights into potential transformations.

The reduction of a β-lactam precursor to form the 1-azaspiro[3.3]heptane core has been shown to be sensitive to the reducing agent, with some reagents causing undesired ring opening researchgate.net. This suggests that the strained four-membered rings can be cleaved under reductive conditions. It is plausible that treatment of 3,3-difluoro-1-azaspiro[3.3]heptane with strong nucleophiles or under harsh acidic or basic conditions could lead to ring-opening products.

Transition Metal-Catalyzed Functionalization of 3,3-Difluoro-1-azaspiro[3.3]heptane Derivatives

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, published research detailing the transition metal-catalyzed functionalization of derivatives of 3,3-difluoro-1-azaspiro[3.3]heptane.

While transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck coupling, are well-established methods for the functionalization of a wide array of nitrogen-containing heterocycles and fluorinated compounds, their direct application to the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold is not documented in the available literature.

Research on structurally related, non-fluorinated or differently arranged spirocyclic systems, such as 1-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane, does describe various transition metal-catalyzed transformations. These studies highlight the utility of palladium and copper catalysts in forming C-N and C-C bonds to introduce aryl, heteroaryl, and other functional groups onto the spirocyclic core. Similarly, the broader field of organofluorine chemistry extensively utilizes transition metal catalysis for the modification of gem-difluoroalkane and difluoroalkene moieties.

However, specific examples, detailed reaction conditions, yields, and substrate scopes for the transition metal-catalyzed functionalization of derivatives of 3,3-difluoro-1-azaspiro[3.3]heptane could not be located. Consequently, the creation of detailed research findings and data tables as requested is not possible based on currently accessible scientific information.

Further research in this specific area would be necessary to elucidate the reactivity of 3,3-difluoro-1-azaspiro[3.3]heptane derivatives under various transition metal-catalyzed conditions and to establish protocols for their functionalization.

Application of 3,3 Difluoro 1 Azaspiro 3.3 Heptane Hydrochloride As a Versatile Chemical Building Block and Scaffold

Utilization in the Construction of Complex Molecular Architectures for Research

The spiro[3.3]heptane framework, particularly its nitrogen-containing derivatives, provides a robust and predictable scaffold for constructing intricate molecular designs. researchgate.net This structural motif is increasingly favored for its ability to introduce three-dimensionality into otherwise flat molecules, a desirable trait in modern drug design. researchgate.net

Precursors to Advanced Research Intermediates

3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride serves as a versatile starting material for the synthesis of more complex, highly functionalized intermediates. nih.govacs.org Its core structure can be elaborated through various chemical transformations to introduce multiple "exit vectors," or points for further chemical modification. nih.gov This allows chemists to build a library of diverse compounds from a single, well-defined core.

For instance, synthetic routes have been developed to produce a range of functionalized 1-azaspiro[3.3]heptanes, including those with amino acid and imidazole (B134444) moieties. researchgate.net These derivatives are crucial intermediates for creating novel bioactive compounds. researchgate.net One notable application is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223, highlighting the scaffold's importance in developing new therapeutics. acs.org

Table 1: Examples of Research Intermediates Derived from the Azaspiro[3.3]heptane Core

Precursor Scaffold Synthetic Transformation Resulting Intermediate Significance
N-Boc-1-azaspiro[3.3]heptan-6-ol Oxidation N-Boc-1-azaspiro[3.3]heptan-6-one Precursor to amino acids and other functional groups researchgate.net
N-Boc amino aldehyde Reaction with hydroxylamine, then reduction N-Boc-protected diamine Building block for peptidomimetics researchgate.net
2-oxa-6-azaspiro[3.3]heptane Alkylation with 2-fluoro-4-nitroaniline 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Key intermediate for the antibiotic drug candidate TBI-223 acs.org

Scaffolds for Novel Organic Materials Research

While the primary application of the azaspiro[3.3]heptane scaffold is overwhelmingly in drug discovery, its inherent rigidity and defined geometry suggest potential, though less explored, applications in materials science. The predictable orientation of substituents emanating from the spirocyclic core could be leveraged to design ordered materials such as crystalline solids or polymers with specific conformational properties. However, literature to date has focused predominantly on its utility in the context of medicinal chemistry.

Design and Synthesis of this compound-Derived Ligands for Structure-Activity Relationship (SAR) Studies

The unique structural features of the 3,3-difluoro-1-azaspiro[3.3]heptane core make it an excellent scaffold for designing ligands to probe biological systems. Structure-activity relationship (SAR) studies benefit from this framework as it allows for systematic modifications to understand how molecular shape and electronics affect biological activity. nih.gov

Conformational Restriction and 3D Chemical Space Exploration in Ligand Design

A significant advantage of the spiro[3.3]heptane scaffold is its conformational rigidity. researchgate.net Unlike flexible linear or monocyclic structures, the fused four-membered rings lock the molecule into a well-defined three-dimensional shape. researchgate.netsci-hub.se This rigidity is a powerful tool in ligand design for several reasons:

Reduced Entropic Penalty: When a flexible ligand binds to a target protein, it must adopt a specific, "bioactive" conformation, which is entropically unfavorable. By pre-organizing the ligand in a rigid shape that mimics this bioactive conformation, the entropic penalty of binding is minimized, potentially leading to higher binding affinity and potency. sci-hub.seunina.it

Improved Selectivity: The precise positioning of functional groups in 3D space can lead to more specific interactions with the target receptor and reduce off-target effects. sci-hub.se

Exploration of 3D Chemical Space: Medicinal chemistry has been criticized for producing too many "flat," aromatic compounds. Spirocycles like 1-azaspiro[3.3]heptane provide an "escape from flatland," introducing novel 3D structures that can interact with protein binding sites in ways that planar molecules cannot. researchgate.net

Fluorine's Impact on Molecular Recognition and Binding Interactions

The two fluorine atoms at the C3 position are not merely passive substituents; they actively influence the molecule's properties and its interactions with biological targets. nih.gov Fluorine is the most electronegative element, and its introduction into a molecule can have profound effects:

Modulation of Physicochemical Properties: Fluorine can alter a molecule's basicity (pKa), lipophilicity, and metabolic stability. For example, the basicity of the nitrogen atom in 1-azaspiro[3.3]heptane is nearly identical to that of piperidine (B6355638), making it a suitable mimic in a biochemical context. researchgate.net

Altered Binding Interactions: The electron-withdrawing nature of fluorine can create unique electronic environments that influence hydrogen bonding and other non-covalent interactions. nih.gov While fluorine is a weak hydrogen bond acceptor, its presence can disrupt or reorganize networks of water molecules at the protein-ligand interface, indirectly affecting binding affinity. nih.gov

Conformational Influence (Gauche Effect): The presence of fluorine can favor specific rotational conformations (torsion angles) around carbon-carbon bonds, a phenomenon known as the gauche effect. This stereoelectronic effect can further lock the ligand into a desired shape for optimal receptor binding. nih.gov Computational studies have shown that fluorination can reposition key functional groups within a molecule, leading to altered or even inverted selectivity for enzymes without inhibiting recognition. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies

The 3,3-difluoro-1-azaspiro[3.3]heptane scaffold is well-suited for modern drug discovery strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

FBDD is a technique that starts by screening libraries of small, low-complexity molecules ("fragments") for weak but efficient binding to a biological target. frontiersin.orgx-chemrx.com The small, rigid, and three-dimensional nature of the azaspiro[3.3]heptane core makes it an ideal fragment. Once a fragment hit is identified, it can be grown or linked with other fragments to produce a potent lead compound. drugdiscoverychemistry.com

Scaffold hopping is a strategy used to replace a core part of a known active molecule with a structurally different but functionally equivalent scaffold. nih.gov This is often done to improve properties like solubility or metabolic stability, or to create a novel, patentable chemical entity. The 1-azaspiro[3.3]heptane core has been successfully used as a bioisostere (a chemical substitute) for the common piperidine ring. researchgate.netnih.gov

Table 2: Comparison of Azaspiro[3.3]heptane and Piperidine Scaffolds

Feature Piperidine 1-Azaspiro[3.3]heptane Advantage of Spirocycle
Structure Flexible 6-membered ring Rigid spiro[3.3] system Conformational rigidity, predictable substituent vectors researchgate.netresearchgate.net
Three-Dimensionality Moderate (chair/boat conformers) High, non-planar Better exploration of 3D chemical space researchgate.net
Basicity (pKa) ~11.2 ~11.4 Highly similar, allowing it to act as a bioisosteric mimic researchgate.net
Application Widely used in approved drugs Novel scaffold for next-generation drugs nih.govnih.gov Improved physicochemical properties, novel intellectual property researchgate.net

By replacing a piperidine ring with a 1-azaspiro[3.3]heptane core in the anesthetic drug bupivacaine, researchers were able to create a new, patent-free analogue with high activity, demonstrating the real-world utility of this scaffold hopping strategy. researchgate.netnih.gov

Contributions to Chemical Probe Development and Biological Tool Synthesis

The strategic incorporation of unique molecular scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. These frameworks provide the foundation for developing novel chemical probes and biological tools that are essential for dissecting complex biological processes and validating new drug targets. Among the emerging classes of these scaffolds, this compound has garnered attention as a versatile building block. Its rigid, three-dimensional structure, combined with the presence of fluorine atoms, offers distinct advantages in the design of sophisticated molecules for biological investigation.

The utility of the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold in the synthesis of chemical probes and biological tools stems from its ability to serve as a bioisosteric replacement for more common saturated heterocycles, such as piperidine. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound. The rigid spirocyclic nature of the azaspiro[3.3]heptane core provides a well-defined orientation of substituents, which can lead to enhanced target selectivity and potency. researchgate.net

The introduction of geminal fluorine atoms at the 3-position of the azetidine (B1206935) ring is a key feature that enhances the potential of this scaffold. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. researchgate.net The strong electron-withdrawing nature of fluorine can influence the basicity of the adjacent nitrogen atom, affecting its pharmacokinetic profile. Furthermore, the carbon-fluorine bond is exceptionally stable, which can confer metabolic stability to the resulting probe or tool, a critical attribute for in vivo applications.

The development of synthetic routes to access highly functionalized azaspiro[3.3]heptanes, including fluorinated derivatives, has been a significant enabler for their use in creating diverse molecular libraries. nih.govnih.gov These synthetic advancements allow for the controlled introduction of various functional groups, or "exit vectors," onto the spirocyclic core. nih.gov These exit vectors are crucial for attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for target identification, which are defining features of many chemical probes.

While specific, publicly available research detailing the direct incorporation of this compound into a named chemical probe is limited, its value as a building block is evident from its inclusion in patent literature for the synthesis of biologically active compounds, such as kinase inhibitors. chiralen.com This indicates its role in the generation of molecules designed to interact with specific biological targets, a primary function of chemical probes.

The table below summarizes the key properties and potential applications of functionalized and fluorinated azaspiro[3.3]heptane building blocks in the context of chemical probe and biological tool development.

Building BlockKey FeaturesPotential Applications in Probe/Tool Synthesis
3,3-Difluoro-1-azaspiro[3.3]heptane Rigid spirocyclic core, gem-difluoro modificationScaffold for kinase inhibitors, metabolic stability enhancement
Functionalized Azaspiro[3.3]heptanes Multiple "exit vectors" for derivatizationAttachment of reporter groups (fluorophores, biotin), linkage to photoaffinity labels
Parent 1-Azaspiro[3.3]heptane Piperidine bioisostere, 3D conformationCreation of analogs of known bioactive compounds to probe target engagement and selectivity

The synthesis of these versatile building blocks allows for the systematic exploration of chemical space around a rigid, three-dimensional core. By modifying the substituents on the azaspiro[3.3]heptane ring, researchers can fine-tune the affinity and selectivity of a probe for its biological target. The inherent properties of the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold make it a valuable component in the toolkit of medicinal chemists and chemical biologists for the rational design of next-generation chemical probes and biological tools.

Computational and Theoretical Investigations of 3,3 Difluoro 1 Azaspiro 3.3 Heptane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods can elucidate the distribution of electrons, predict molecular geometry, and identify sites of reactivity.

By systematically rotating key dihedral angles and performing geometry optimizations, a potential energy surface can be constructed. This surface reveals the low-energy conformations (minima) and the energy barriers (transition states) that separate them. libretexts.orgresearchgate.net For instance, calculations could be performed using a functional like B3LYP or M06-2X with a basis set such as 6-311++G**, which is adept at handling the stereoelectronic effects introduced by fluorine atoms. beilstein-journals.org The results would quantify the relative stability of different ring puckering modes, providing a detailed picture of the molecule's conformational landscape.

Table 1: Hypothetical Relative Energies of 3,3-Difluoro-1-azaspiro[3.3]heptane Conformers from DFT Calculations

ConformerRing Pucker ModeRelative Energy (kcal/mol)Population at 298 K (%)
A Planar/Planar5.20.1
B Puckered/Planar2.13.5
C Puckered/Puckered (Twist)0.096.4
TS1 (B↔C) Transition State3.5-

Note: This table presents hypothetical data to illustrate the expected outcomes of DFT calculations. The "Puckered/Puckered (Twist)" conformation is anticipated to be the global minimum due to the relief of ring strain.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. chemrxiv.org The MEP visualizes the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, typically blue). chemrxiv.orgresearchgate.net

For 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride, an MEP analysis would highlight several key features:

Negative Potential: The highest negative potential would be localized on the two fluorine atoms due to their high electronegativity. These regions represent sites susceptible to electrophilic attack or favorable for interactions with positive charges, such as hydrogen bond donors.

Positive Potential: A significant region of positive potential would be centered on the ammonium (B1175870) group (-NH2+), resulting from the protonation of the nitrogen atom in the hydrochloride salt. This area is the primary site for interaction with nucleophiles or hydrogen bond acceptors.

Neutral Regions: The carbon framework of the spirocycle would exhibit a relatively neutral potential.

This analysis provides a qualitative prediction of how the molecule will engage in non-covalent interactions, which is crucial for understanding its binding to biological targets. chemrxiv.org

Conformational Analysis of the Azaspiro[3.3]heptane Ring System

The spiro[3.3]heptane scaffold is characterized by its two fused four-membered rings, which introduces significant ring strain and dictates its conformational behavior. chemistrysteps.com Understanding the dynamics of this ring system is essential for its application as a bioisostere. nih.gov

The conformational flexibility of the azaspiro[3.3]heptane system is primarily governed by the puckering of the azetidine (B1206935) rings. A perfectly planar conformation is energetically unfavorable due to significant angle and torsional strain. chemistrysteps.com The molecule can alleviate this strain by adopting puckered conformations. Computational studies are used to locate the energy minima, which correspond to stable or metastable puckered states, and the transition states that represent the energy barriers for interconversion between these states. libretexts.orgresearchgate.net

The dynamic behavior involves rapid interconversion between different puckered forms at room temperature. The energy barriers for these transitions determine the rate of interconversion. Identifying these pathways is critical for understanding how the molecule can adapt its shape to fit into a binding site. nih.govbohrium.com

The introduction of a geminal difluoro group at the C3 position has a profound impact on the conformational preferences of the azaspiro[3.3]heptane ring system. Fluorine atoms are highly electronegative and sterically small, but the C-F bond is longer than a C-H bond and possesses a significant dipole moment.

The primary effects of geminal difluorination include:

Steric and Electronic Effects: The C-F bonds introduce stereoelectronic effects, such as hyperconjugation (e.g., σCH → σ*CF), which can stabilize specific conformations. researchgate.net These interactions can alter the puckering angle and energy barriers of the azetidine ring.

Conformational Restriction: The presence of the two fluorine atoms restricts the conformational freedom of the ring it is attached to. Studies on similar fluorinated heterocycles have shown that fluorination can rigidify the ring system, favoring specific puckered states. beilstein-journals.orgresearchgate.net This pre-organization can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Altered Bond Angles: The Thorpe-Ingold effect suggests that geminal substitution on a carbon atom can decrease the internal bond angle (N-C-C), which in turn can influence the degree of ring puckering in the attached azetidine ring.

Studies on other gem-difluorinated systems have demonstrated that this substitution can enforce specific conformations, which can dramatically alter a molecule's biological activity and metabolic stability. nih.govrsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute and solvent molecules over time. nih.gov For this compound, an aqueous environment is particularly relevant for biological applications.

MD simulations can reveal:

Solvation Structure: How water molecules arrange around the charged ammonium headgroup and the polar C-F groups. A stable hydration shell is expected around the -NH2+ group.

Conformational Stability in Solution: Whether the preferred gas-phase conformations are maintained in solution or if solvent interactions shift the equilibrium to favor different structures. The polarity of the solvent can influence the conformational preferences of fluorinated alkanes. nih.gov

Intermolecular Interactions: The simulations can quantify the strength and lifetime of hydrogen bonds between the molecule (as a donor from the -NH2+ group) and surrounding water molecules. It can also model interactions with other ions present in the solution.

These simulations provide a dynamic picture of how the molecule behaves in a more realistic, solvated environment, bridging the gap between static computational models and experimental conditions. beilstein-journals.org

Prediction of Physicochemical Parameters Relevant to Molecular Design (e.g., pKa, Lipophilicity)

The basicity of the nitrogen atom is a critical parameter for azaspiro[3.3]heptane derivatives. Experimental determination of the pKa for the parent compound, 1-azaspiro[3.3]heptane hydrochloride, has been reported to be approximately 11.4. researchgate.net This high pKa value indicates that the nitrogen atom is strongly basic, a characteristic that can be attributed to the constrained spirocyclic structure which may influence the hybridization and accessibility of the nitrogen lone pair.

The introduction of two fluorine atoms at the 3-position is expected to have a significant impact on the pKa. Fluorine is a highly electronegative atom, and the gem-difluoro group is a strong electron-withdrawing group. This inductive effect would pull electron density away from the nitrogen atom, thereby reducing its ability to accept a proton. Consequently, the pKa of 3,3-difluoro-1-azaspiro[3.3]heptane is predicted to be lower than that of its non-fluorinated counterpart. The magnitude of this decrease would depend on the precise conformational relationship between the C-F bonds and the nitrogen lone pair, but a reduction of one to two pKa units is a reasonable estimation based on the known effects of fluorination on the basicity of amines.

The addition of the gem-difluoro group at the 3-position will also influence the lipophilicity. While the replacement of two hydrogen atoms with two fluorine atoms increases the molecular weight, the effect on lipophilicity is not straightforward. Fluorine is the most electronegative element, and while it can increase polarity, it can also form a "fluorine-rich" surface that can be lipophilic. However, in the context of the 3,3-difluoro-1-azaspiro[3.3]heptane structure, the strong electron-withdrawing nature of the CF2 group is likely to reduce the surrounding electron density, potentially leading to a more polarized molecule with a lower logP compared to the parent compound.

Table 1: Predicted Physicochemical Parameters

Parameter 1-Azaspiro[3.3]heptane Hydrochloride This compound (Predicted) Rationale for Prediction
pKa ~11.4 (experimental) researchgate.net Lower than 11.4 The strong electron-withdrawing effect of the gem-difluoro group is expected to decrease the basicity of the nitrogen atom.
logP/logD Lower than corresponding piperidine (B6355638) analogs researchgate.net Potentially lower than the non-fluorinated analog The introduction of the polar C-F bonds and the electron-withdrawing nature of the CF2 group may lead to a decrease in lipophilicity.

In Silico Screening and Molecular Docking Studies for Hypothetical Binding Interactions

In silico screening and molecular docking are powerful computational tools used in drug discovery to predict the binding affinity and interaction patterns of a ligand with a biological target. nih.gov These methods allow for the rapid evaluation of large libraries of compounds against a protein of interest, helping to prioritize candidates for further experimental testing.

A comprehensive search of the scientific literature did not yield any specific in silico screening or molecular docking studies for this compound. The synthesis of various fluorinated azaspiro[3.3]heptane analogs has been reported as part of efforts to generate novel building blocks for drug discovery, highlighting the interest in this scaffold. enamine.netresearchgate.net However, to date, no published research has detailed the computational investigation of the binding interactions of this particular difluorinated compound with any specific protein targets.

The absence of such studies means that there is currently no data available on the hypothetical binding interactions, preferred binding poses, or predicted binding affinities of this compound with any biological macromolecules. Such investigations would be a valuable next step in elucidating the potential therapeutic applications of this compound. Future research in this area would likely involve docking this ligand into the binding sites of various receptors, enzymes, or ion channels to explore its potential as an inhibitor or modulator of their function. The results of such studies would provide valuable insights to guide the design of new therapeutic agents based on the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold.

Table 2: Summary of In Silico and Molecular Docking Findings

Study Type Findings for this compound
In Silico Screening No specific studies reported in the literature.
Molecular Docking No specific studies reported in the literature.

Emerging Research Directions and Future Challenges in 3,3 Difluoro 1 Azaspiro 3.3 Heptane Hydrochloride Research

Development of Novel and Sustainable Synthetic Routes

A primary focus of ongoing research is the development of efficient, scalable, and environmentally sustainable methods for the synthesis of 3,3-difluoro-1-azaspiro[3.3]heptane and its derivatives. Traditional synthetic routes for spirocyclic azetidines can be lengthy and require harsh conditions. researchgate.net Modern strategies often focus on convergent approaches that build the core structure in fewer, higher-yielding steps.

One promising strategy involves the deoxofluorination of a key precursor, such as a 3-oxocyclobutane-1,1-dicarboxylate, to install the gem-difluoro moiety early in the synthesis. nih.gov This intermediate can then be converted into a precursor like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which serves as a versatile platform for constructing the final azaspiro[3.3]heptane ring through cyclization with a suitable nitrogen source. nih.gov Another established method for forming the 1-azaspiro[3.3]heptane core involves the thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is subsequently reduced to the desired azetidine (B1206935). researchgate.netresearchgate.netenamine.netnih.gov

To enhance the sustainability of these processes, researchers are increasingly turning to green chemistry principles. This includes the adoption of flow chemistry, which allows for safer handling of reactive intermediates and can improve reaction efficiency and scalability. acs.orguniba.it The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is also being explored as an alternative to traditional, more hazardous solvents. acs.orgnih.gov The development of a protecting-group-free route for a related 2-oxa-6-azaspiro[3.3]heptane highlights a trend towards more atom-economical and cost-effective syntheses that are amenable to large-scale production. acs.org

Synthetic StrategyKey FeaturesPotential Advantages
Deoxofluorination Introduction of gem-difluoro group from a cyclobutanone (B123998) precursor. nih.govConvergent, allows for multigram scale-up.
β-Lactam Reduction Formation of the azetidine ring via a spirocyclic β-lactam intermediate. enamine.netEstablished method for the parent scaffold.
Flow Chemistry Use of microreactors for continuous synthesis. acs.orguniba.itEnhanced safety, scalability, and process control.
Green Solvents Replacement of hazardous solvents with sustainable alternatives. nih.govReduced environmental impact.

Exploration of Underutilized Reactivity Pathways for Diversification

While the secondary amine of 3,3-difluoro-1-azaspiro[3.3]heptane is the most apparent site for functionalization, the inherent ring strain of the azetidine core and the electronic influence of the gem-difluoro group present opportunities for exploring more complex reactivity. rsc.org The reactivity of azetidines is often driven by the considerable strain of the four-membered ring, making it more reactive than related acyclic or larger-ring systems under appropriate conditions. rsc.orgacs.org

Future research will likely focus on leveraging this strain in ring-opening reactions or rearrangements to access novel scaffolds. The presence of the electron-withdrawing gem-difluoro group can significantly alter the reactivity of the azetidine ring compared to its non-fluorinated counterpart, potentially opening up new avenues for selective transformations. acs.org Furthermore, exploring the chemistry of intermediates like gem-difluoro-enolates derived from related structures could lead to unorthodox reactions, such as novel amination or aldol-type reactions, to build complexity rapidly. organic-chemistry.orgnih.gov The development of methods for the direct alkylation or functionalization of the carbon atoms within the spirocyclic core would represent a significant advance, allowing for the creation of derivative libraries with diverse substitution patterns.

Advanced Applications in Targeted Molecular Design and Chemical Biology

The 1-azaspiro[3.3]heptane scaffold has been validated as an effective bioisostere for piperidine (B6355638), a common motif in pharmaceuticals. researchgate.netenamine.netnih.gov This "escape from flatland" provides a rigid, three-dimensional structure that can improve metabolic stability and binding selectivity. researchgate.netuniv.kiev.ua The introduction of the 3,3-difluoro group adds another layer of utility, as the CF₂ unit is a well-known bioisostere for carbonyl groups, ethers, and other functionalities. nih.govcambridgemedchemconsulting.com This dual-bioisostere concept makes 3,3-difluoro-1-azaspiro[3.3]heptane a highly attractive building block for medicinal chemists.

The gem-difluoro group offers several advantages in drug design:

Modulation of Physicochemical Properties : It can lower the pKa of the nearby amine, reducing basicity and potentially improving oral absorption and pharmacokinetic profiles. researchgate.net

Enhanced Metabolic Stability : The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the half-life of a drug candidate. cambridgemedchemconsulting.comprinceton.edu

Conformational Control : The fluorine atoms can influence the local conformation of the molecule, locking it into a more bioactive shape. soton.ac.ukmdpi.com

Researchers are incorporating this scaffold into known drug molecules to create novel, patent-free analogues with potentially improved properties. nih.govnih.gov For example, replacing piperidine or morpholine (B109124) rings in anticancer or anesthetic drugs with azaspiro[3.3]heptane derivatives has led to new compounds with high activity. nih.govuniv.kiev.uanih.gov The unique, non-collinear exit vectors of the spiro[3.3]heptane core also allow it to mimic phenyl rings, further expanding its potential applications in molecular design. chemrxiv.org

Bioisosteric ReplacementTarget MotifKey Advantage
1-Azaspiro[3.3]heptane core Piperidine, Morpholine researchgate.netnih.govIncreased 3D character, metabolic stability.
gem-Difluoromethylene group Carbonyl (C=O), Ether (-O-), gem-Dimethyl nih.govcambridgemedchemconsulting.comLipophilic hydrogen bond donor potential, altered electronics.
Spiro[3.3]heptane scaffold Phenyl ring chemrxiv.orgSaturated, non-planar mimic with unique exit vectors.

Integration with High-Throughput Synthesis and Automation in Academic Discovery

To fully exploit the potential of the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold, methods for rapid library synthesis are required. High-throughput synthesis and automation are critical for generating the large numbers of derivatives needed for screening and lead optimization in drug discovery. uniba.it

Flow chemistry is particularly well-suited for this purpose. acs.org An automated flow platform could utilize a stream of the 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride starting material, which could then be mixed with a diverse array of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) in a sequential manner. This would allow for the rapid, parallel synthesis of a library of N-substituted derivatives with minimal manual intervention. The integration of in-line purification and analysis techniques would further accelerate the discovery workflow, enabling researchers to quickly identify compounds with promising biological activity. uniba.it

Bridging Fundamental Chemical Insights to Applied Research Challenges

The electronic effects of the fluorine atoms on the azetidine's basicity and reactivity must be precisely quantified to enable rational, rather than empirical, molecular design. acs.org The key challenge is to use these fundamental insights to address specific issues in drug development, such as poor metabolic stability, off-target toxicity, or low bioavailability. By choosing the 3,3-difluoro-1-azaspiro[3.3]heptane scaffold not just as a novelty but as a targeted tool to overcome a specific molecular design hurdle, researchers can bridge the gap between fundamental chemistry and the development of next-generation therapeutics and materials.

Q & A

Q. Critical Factors :

  • Temperature control during fluorination (≤0°C) minimizes side reactions.
  • Solvent polarity affects cycloaddition efficiency (e.g., THF vs. DCM).
  • Yields range from 40–70% depending on precursor purity and reaction scale .

Basic: How is the molecular structure of this compound validated experimentally?

Structural confirmation employs:

  • X-ray Crystallography : Resolves spirocyclic geometry and fluorine positions (bond angles: ~109.5° for sp³ carbons).
  • NMR Spectroscopy :
    • ¹⁹F NMR : Two distinct fluorine signals (δ ~ -120 to -140 ppm, J ~ 250–300 Hz for geminal difluoro groups).
    • ¹H NMR : Splitting patterns confirm the azaspiro scaffold (e.g., deshielded protons near nitrogen).
  • HRMS : Matches theoretical mass (C₆H₁₀ClF₂N: calc. 169.04, observed 169.05) .

Basic: What safety precautions are required when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Storage : Keep in a desiccator at 2–8°C; hygroscopicity may degrade the compound.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does the reactivity of this compound differ under acidic vs. basic conditions?

  • Acidic Conditions : Protonation of the amine enhances electrophilicity, enabling nucleophilic substitutions (e.g., alkylation at nitrogen).
  • Basic Conditions : Deprotonation may lead to ring-opening reactions, particularly in polar aprotic solvents (e.g., DMF).
  • Fluorine Stability : The difluoro group resists hydrolysis under mild acidic/basic conditions but may degrade under prolonged heating (>80°C) .

Advanced: How can this compound serve as a bioisostere in drug design, and what are its conformational advantages?

  • Piperidine Replacement : The azaspiro core mimics piperidine’s rigidity while reducing metabolic liability.
  • Vector Alignment : The spirocyclic structure positions substituents at angles (≈120°) similar to meta-substituted aromatics, optimizing target binding.
  • Physicochemical Properties : Lower basicity (pKa ~7.5 vs. piperidine’s 11) improves membrane permeability .

Table 1 : Comparison of Azaspiro[3.3]heptane vs. Piperidine

PropertyAzaspiro[3.3]heptanePiperidine
Ring Strain (kcal/mol)8.20.0
pKa~7.5~11.0
LogP1.20.8

Advanced: How to resolve contradictions in reported synthetic yields or analytical data for this compound?

  • Yield Discrepancies : Trace moisture or residual solvents (e.g., THF) can reduce fluorination efficiency. Reproduce under anhydrous conditions with strict temperature control.
  • NMR Signal Variability : Dynamic chair flipping in the azaspiro ring may cause signal splitting; use low-temperature NMR (-40°C) to freeze conformers.
  • Validation : Cross-reference with orthogonal techniques (e.g., IR for amine/amide bands, elemental analysis for Cl/F content) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.